molecular formula C12H5Cl2N3 B2959104 1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 170894-91-4

1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2959104
CAS No.: 170894-91-4
M. Wt: 262.09
InChI Key: CVTXAWOAZPMVBL-UHFFFAOYSA-N
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Description

1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms and a nitrile group in its structure makes it a versatile compound for various chemical reactions and applications.

Scientific Research Applications

1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications, including:

Future Directions

The future directions of research on 1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile could include further exploration of its biological activity, potential therapeutic applications, and development of new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable benzoyl chloride derivative in the presence of a base, followed by chlorination and nitrile formation . The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, copper salts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Properties

IUPAC Name

1,3-dichloropyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3/c13-8-5-11(14)17-10-4-2-1-3-9(10)16-12(17)7(8)6-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXAWOAZPMVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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